molecular formula C19H20N2O2 B5344008 N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide

Cat. No. B5344008
M. Wt: 308.4 g/mol
InChI Key: GMDWRQNQJORSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. FUB-144 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. FUB-144 has been widely used in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications.

Mechanism of Action

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylate cyclase, which decreases the production of cyclic AMP (cAMP) and activates various downstream signaling pathways. The activation of the CB1 receptor by this compound is responsible for the psychoactive effects of cannabis, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the release of various neurotransmitters, such as glutamate, GABA, and dopamine, which are involved in the regulation of neuronal activity and behavior. This compound has also been shown to modulate the activity of ion channels, such as the voltage-gated calcium channels and the NMDA receptors, which are involved in the regulation of synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide has several advantages for lab experiments. This compound is a potent agonist of the CB1 receptor, which makes it a useful tool for investigating the mechanism of action of cannabinoids. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to natural cannabinoids. However, this compound has several limitations for lab experiments. This compound is a synthetic compound that may not accurately reflect the effects of natural cannabinoids. This compound may also have off-target effects that can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide in scientific research. This compound can be used to investigate the role of the CB1 receptor in various physiological and pathological conditions, such as pain, inflammation, and addiction. This compound can also be used to develop new cannabinoid-based therapeutics that target the CB1 receptor. Furthermore, this compound can be used to study the structure-activity relationship of cannabinoids and to develop new synthetic cannabinoids with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide involves the condensation of 2-(3-pyrrolidinyl)benzaldehyde with 1,3-dihydro-2-benzofuran-5-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the acylation of the resulting amine with benzoyl chloride. The purity of this compound can be determined by various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide has been widely used in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications. This compound has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This compound has been used to study the effects of cannabinoids on neuronal activity, synaptic transmission, and behavioral responses.

properties

IUPAC Name

N-(1,3-dihydro-2-benzofuran-5-yl)-2-pyrrolidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(21-16-6-5-14-11-23-12-15(14)9-16)18-4-2-1-3-17(18)13-7-8-20-10-13/h1-6,9,13,20H,7-8,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDWRQNQJORSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2C(=O)NC3=CC4=C(COC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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